![molecular formula C16H20O2 B14373524 {3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene CAS No. 90332-03-9](/img/structure/B14373524.png)
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a prop-1-yn-1-yl group, which is further substituted with a cyclohexyloxy methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene typically involves multiple steps. One common method includes the alkylation of benzene with a propargyl halide, followed by the introduction of the cyclohexyloxy methoxy group through nucleophilic substitution. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the alkyne group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the alkyne group allows for potential interactions with metal catalysts, facilitating catalytic processes. Additionally, the cyclohexyloxy methoxy group can enhance the compound’s solubility and stability, influencing its overall reactivity and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene: Unique due to its specific substitution pattern and the presence of both alkyne and cyclohexyloxy methoxy groups.
{3-[(Methoxy)methoxy]prop-1-yn-1-yl}benzene: Lacks the cyclohexyloxy group, resulting in different solubility and reactivity.
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}toluene: Similar structure but with a methyl group on the benzene ring, affecting its chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties. The presence of the cyclohexyloxy methoxy group enhances its solubility and stability, while the alkyne group provides a site for further chemical modifications and interactions.
Propriétés
Numéro CAS |
90332-03-9 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
3-(cyclohexyloxymethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C16H20O2/c1-3-8-15(9-4-1)10-7-13-17-14-18-16-11-5-2-6-12-16/h1,3-4,8-9,16H,2,5-6,11-14H2 |
Clé InChI |
KWSGCDQJSAWWMC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCOCC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


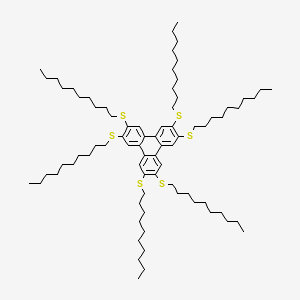

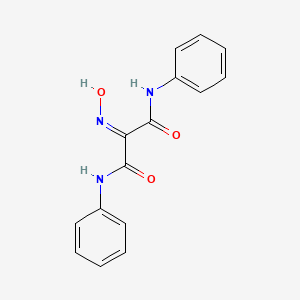
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)

![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

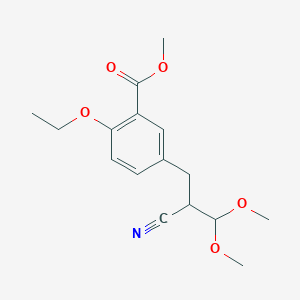
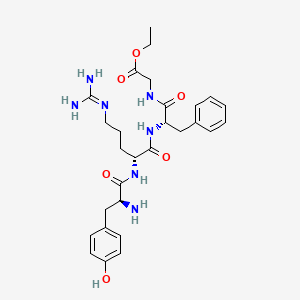

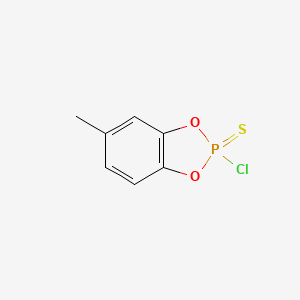
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)
